![molecular formula C17H21N3O3S B2757998 3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 449786-84-9](/img/structure/B2757998.png)
3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
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Description
3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Triazole derivatives have shown promising antimycobacterial properties. Investigating this compound’s efficacy against tuberculosis could be valuable, especially considering the global health burden posed by this disease .
- Triazoles have been explored for their antimicrobial activity. Researchers could investigate the compound’s effectiveness against various bacterial and fungal strains .
- Given the diverse biological activities of triazoles, assessing their antiviral effects is relevant. Researchers might explore whether this compound exhibits inhibitory effects against specific viruses .
- Triazoles have been associated with anti-inflammatory effects. Investigating whether this compound modulates inflammatory pathways could be insightful .
- Some triazole derivatives exhibit antioxidant properties. Researchers could explore whether this compound has free radical scavenging abilities .
- Triazoles have been studied for their cytotoxic effects and potential as anticancer agents. Researchers might assess the impact of this compound on cancer cell lines .
- Considering the presence of triazole moieties in existing drugs (e.g., Vorozole, Anastrozole, Letrozole), investigating this compound’s suitability for drug development, especially in the context of breast cancer prevention, could be worthwhile .
- Theoretical studies, such as density functional theory (DFT) and frontier molecular orbital (FMO) analysis, can provide insights into the compound’s electronic properties, stability, and reactivity .
- Comparing theoretical results with experimental data (e.g., X-ray diffraction) helps validate the compound’s structure and provides a basis for further exploration .
Antitubercular Activity
Antimicrobial Properties
Antiviral Potential
Anti-Inflammatory Properties
Antioxidant Activity
Cytotoxicity and Anticancer Potential
Drug Development
Computational Modeling and Structure-Activity Relationship (SAR)
properties
IUPAC Name |
3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11(2)8-16(21)18-17-14-9-24(22,23)10-15(14)19-20(17)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQQPIMYNIJJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
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